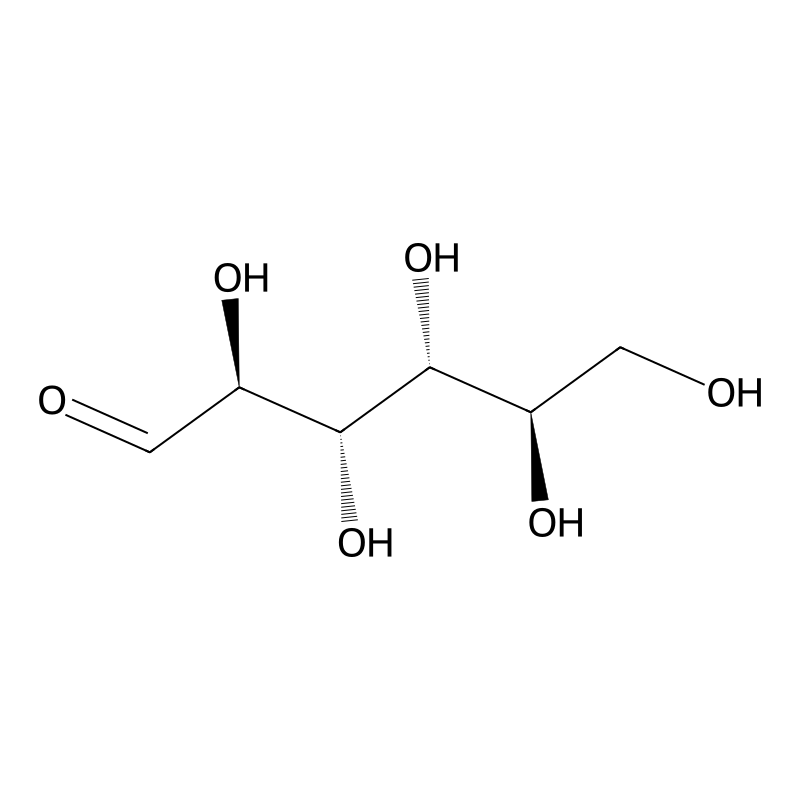(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Carbohydrate Chemistry and Biosynthesis
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal serves as a vital intermediate in the biosynthesis of mannose, a crucial sugar molecule found in plants, animals, and microorganisms. Several enzymes, including phosphomannose isomerase and phosphomannose mutase, utilize this compound in the conversion of other sugars like fructose-6-phosphate into mannose-6-phosphate. Understanding this pathway helps researchers explore carbohydrate metabolism and its regulation in various biological systems. [Source: National Center for Biotechnology Information, PubChem - (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, ()]
Glycosylation and Protein Function
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be further processed into mannose-1-phosphate, which acts as a precursor for N-linked glycosylation. This process involves attaching sugar molecules to proteins, significantly impacting their folding, stability, and function. Research on (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal contributes to a deeper understanding of protein glycosylation and its role in various cellular processes, aiding in the development of therapeutic strategies targeting glycosylation-related diseases. [Source: National Institutes of Health, Glycosylation, ()]
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as gulose, is a sugar aldehyde with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol. It features a six-carbon backbone with five hydroxyl (OH) groups and an aldehyde (CHO) group. The specific stereochemistry indicated by the (2S,3S,4R,5R) configuration plays a crucial role in its biological activity and chemical reactivity. This compound is primarily synthesized for research purposes and is not typically found in significant amounts in nature .
- Reduction: It can be reduced to form sugar alcohols using reducing agents such as sodium borohydride (NaBH₄). This transformation is significant in producing polyols that have various applications in food and pharmaceutical industries.
- Oxidation: Under oxidative conditions, this compound can be converted into carboxylic acids using agents like chromic acid (H₂CrO₄). This reaction is essential for the synthesis of more complex organic molecules.
- Formation of Glycosides: The aldehyde group can react with alcohols to form glycosides. Glycosidic bonds are pivotal in the structure of polysaccharides and nucleotides.
Gulose and its derivatives are important intermediates in carbohydrate metabolism. They play roles in various biological processes including energy production and cellular signaling. The hydroxyl groups enhance solubility and reactivity with other biomolecules, which can influence metabolic pathways and interactions with enzymes . Additionally, studies suggest potential roles in modulating immune responses and cellular communication due to their structural properties.
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods:
- Chemical Synthesis: This involves multi-step synthetic routes starting from simpler sugars or aldehydes. For example, starting from glucose or mannose through specific stereochemical manipulations can yield gulose .
- Biotechnological Approaches: Enzymatic synthesis using specific glycosyltransferases can also produce this compound. This method allows for more selective modifications and is considered environmentally friendly compared to traditional chemical methods.
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has various applications:
- Food Industry: It serves as a sweetener and humectant due to its sugar-like properties.
- Pharmaceutical Research: Its derivatives are explored for potential therapeutic effects in metabolic disorders and as precursors for drug synthesis.
- Biochemical Research: Used as a substrate or standard in enzymatic assays and metabolic studies due to its role as an intermediate in carbohydrate metabolism .
Research has shown that (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal interacts with various biomolecules:
- Enzyme Interactions: It can act as a substrate for certain enzymes involved in carbohydrate metabolism. Understanding these interactions helps elucidate metabolic pathways.
- Cell Signaling: The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules .
Several compounds share structural similarities with (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| D-Glucose | Six-carbon structure with five hydroxyl groups | Most abundant naturally occurring monosaccharide |
| D-Mannose | Similar structure but different stereochemistry | Important for cell recognition processes |
| D-Galactose | Contains an epimeric configuration at C-4 | Key component of lactose |
These compounds differ primarily in their stereochemistry and biological roles. While they share a common backbone and functional groups that contribute to their solubility and reactivity as sugars or sugar derivatives, their unique configurations lead to distinct biochemical properties and functions .
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Vapor Pressure
Other CAS
30142-85-9








